6-Azauridine-5'-monophosphate
Overview
Description
6-Aza uridine 5’-monophosphate is a modified nucleoside that holds significant importance in the fields of biochemistry and molecular biology. This compound is a derivative of uridine monophosphate, where the uracil base is replaced by a 6-aza analogue. It plays a crucial role in the synthesis of various molecules and finds wide-ranging applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-aza uridine 5’-monophosphate typically involves the modification of uridine monophosphate. One common method includes the introduction of a nitrogen atom at the 6-position of the uracil ring. This can be achieved through a series of chemical reactions, including nitration, reduction, and cyclization.
Industrial Production Methods: Industrial production of 6-aza uridine 5’-monophosphate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Aza uridine 5’-monophosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogues .
Scientific Research Applications
6-Aza uridine 5’-monophosphate has extensive applications in scientific research, including:
Chemistry: It is used in the synthesis of modified nucleosides and nucleotides, facilitating the study of DNA and RNA.
Biology: It serves as a key component in the synthesis of modified proteins, enabling investigations into protein-protein interactions.
Medicine: It acts as an inhibitor of DNA and RNA synthesis, making it valuable in antiviral and anticancer research.
Industry: It is used in the synthesis of modified carbohydrates, allowing for the study of carbohydrate-protein interactions
Mechanism of Action
The mechanism of action of 6-aza uridine 5’-monophosphate involves its binding to the active site of the enzyme ribonucleotide reductase. This enzyme is responsible for converting ribonucleotides into deoxyribonucleotides. By binding to this enzyme, 6-aza uridine 5’-monophosphate obstructs the conversion process, thus impeding DNA and RNA synthesis. This inhibition is crucial for its role as an antiviral and anticancer agent .
Comparison with Similar Compounds
Uridine 5’-monophosphate: A naturally occurring nucleotide involved in the synthesis of RNA.
6-Azauridine: A prodrug that, upon conversion to 6-aza uridine 5’-monophosphate, inhibits uridine monophosphate synthase.
Comparison: 6-Aza uridine 5’-monophosphate is unique due to its ability to inhibit ribonucleotide reductase, a key enzyme in DNA and RNA synthesis. This sets it apart from similar compounds like uridine 5’-monophosphate, which does not have this inhibitory effect. Additionally, 6-aza uridine 5’-monophosphate’s modified structure allows it to be used in a broader range of scientific applications .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N3O9P/c12-4-1-9-11(8(15)10-4)7-6(14)5(13)3(20-7)2-19-21(16,17)18/h1,3,5-7,13-14H,2H2,(H,10,12,15)(H2,16,17,18)/t3-,5-,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVZOSYMNMNQFR-SHUUEZRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N3O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942235 | |
Record name | 5-Hydroxy-2-(5-O-phosphonopentofuranosyl)-1,2,4-triazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2018-19-1 | |
Record name | 6-Azauridine-5'-monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-aza uridine 5'-monophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03718 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-Hydroxy-2-(5-O-phosphonopentofuranosyl)-1,2,4-triazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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